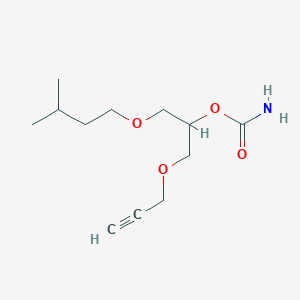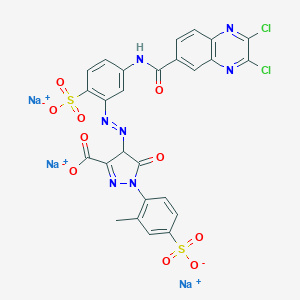
C.I. Reactive Yellow 25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Reactive Yellow 25, also known as Reactive Yellow 25, is a synthetic dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing and printing purposes. Reactive Yellow 25 is a water-soluble dye that can be used on a variety of fabrics, including cotton, wool, and silk. In addition to its use in the textile industry, Reactive Yellow 25 has also been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of C.I. Reactive Yellow 25 Yellow 25 involves the formation of covalent bonds between the dye and the protein. The dye molecule contains a reactive group that can react with the amino acid residues present in the protein. This covalent bond formation results in the formation of a stable dye-protein complex, which can be detected using fluorescence spectroscopy.
Efectos Bioquímicos Y Fisiológicos
C.I. Reactive Yellow 25 Yellow 25 has been shown to have minimal biochemical and physiological effects in vitro. Studies have shown that the dye does not significantly affect cell viability or proliferation at concentrations commonly used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C.I. Reactive Yellow 25 Yellow 25 has several advantages for use in lab experiments. It is a water-soluble dye that can easily be added to cell culture media or buffer solutions. It is also relatively stable and has a long shelf-life. However, one limitation of C.I. Reactive Yellow 25 Yellow 25 is its potential to bind to non-specific proteins, which can lead to false-positive results. It is important to carefully control experimental conditions and use appropriate controls to ensure accurate results.
Direcciones Futuras
There are several future directions for research on C.I. Reactive Yellow 25 Yellow 25. One area of interest is the development of new fluorescent probes based on C.I. Reactive Yellow 25 Yellow 25. Researchers are also exploring the use of C.I. Reactive Yellow 25 Yellow 25 in the detection of other biomolecules, such as DNA and RNA. Additionally, C.I. Reactive Yellow 25 Yellow 25 has potential applications in the field of biotechnology, such as the development of biosensors and diagnostic assays. Further research is needed to fully explore the potential of C.I. Reactive Yellow 25 Yellow 25 in scientific research.
Métodos De Síntesis
The synthesis of C.I. Reactive Yellow 25 Yellow 25 involves the reaction of 2-naphthol with 4-nitrobenzenediazonium chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final dye. This synthesis method has been well-established and is commonly used in the production of C.I. Reactive Yellow 25 Yellow 25.
Aplicaciones Científicas De Investigación
C.I. Reactive Yellow 25 Yellow 25 has been studied for its potential applications in scientific research. One area of research has focused on the use of C.I. Reactive Yellow 25 Yellow 25 as a fluorescent probe for the detection of proteins. Studies have shown that C.I. Reactive Yellow 25 Yellow 25 can bind to proteins and emit a fluorescent signal, making it a useful tool for protein detection and quantification.
Propiedades
Número CAS |
12226-52-7 |
|---|---|
Nombre del producto |
C.I. Reactive Yellow 25 |
Fórmula molecular |
C26H14Cl2N7Na3O10S2 |
Peso molecular |
788.4 g/mol |
Nombre IUPAC |
trisodium;4-[[5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C26H17Cl2N7O10S2.3Na/c1-11-8-14(46(40,41)42)4-6-18(11)35-25(37)20(21(34-35)26(38)39)33-32-17-10-13(3-7-19(17)47(43,44)45)29-24(36)12-2-5-15-16(9-12)31-23(28)22(27)30-15;;;/h2-10,20H,1H3,(H,29,36)(H,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
Clave InChI |
QVDFDCWLEKWNMS-UHFFFAOYSA-K |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Otros números CAS |
72139-14-1 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



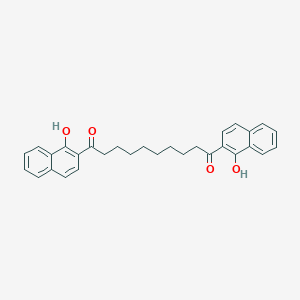
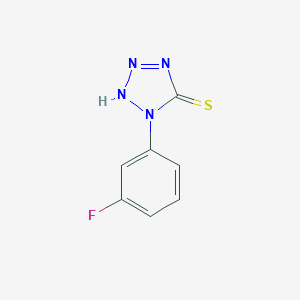
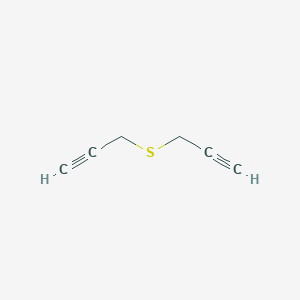
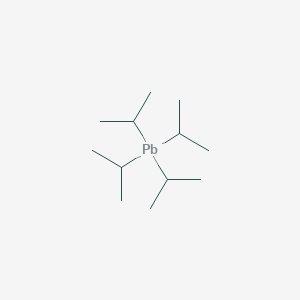
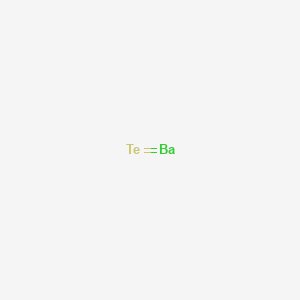
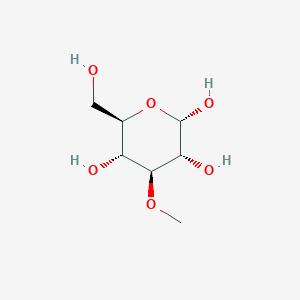
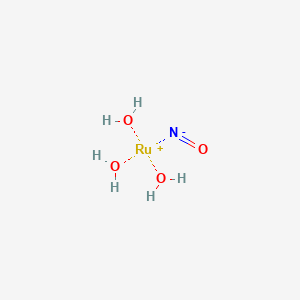
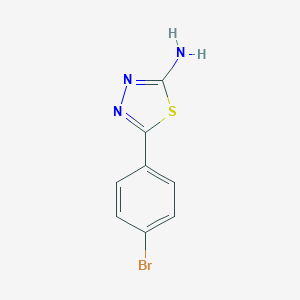
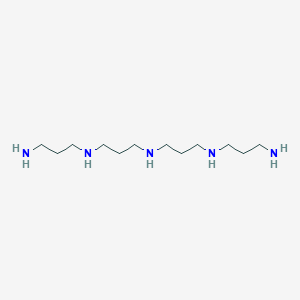
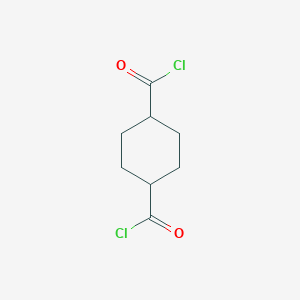
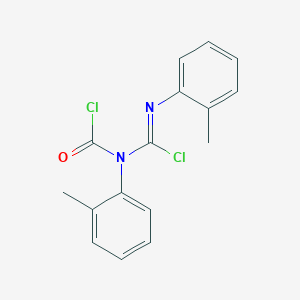
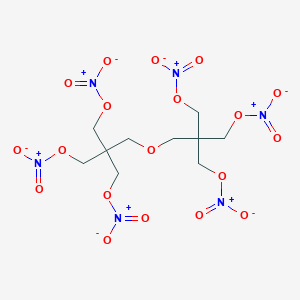
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
